Enantiomeric Purity: (R)- vs Racemic Mixture
The (R)-enantiomer of 2-amino-7-methyloctanoic acid (CAS 2349594-72-3) is distinct from the racemic mixture (CAS 56649-57-1) and the (S)-enantiomer. Studies on the structurally related (R)-3-hydroxy-7-methyloctanoic acid show that acyl-CoA ligase 6 (ACL6) selectively activates the (R)-enantiomer for incorporation into lipopeptides like WAP-8294A2, with a Michaelis constant (Kₘ) of 18.4 μM and catalytic efficiency (kₐₜ/Kₘ) of 4.6 × 10³ M⁻¹s⁻¹ . While direct kinetic data for 2-amino-7-methyloctanoic acid are not available, the stereospecificity of ACL6 towards (R)-configured β-hydroxy acids suggests an analogous stereochemical requirement for the amino acid variant. Procurement of the racemic mixture may result in reduced or altered biological activity compared to the (R)-enantiomer in enzyme-dependent applications.
| Evidence Dimension | Enantiomeric recognition by acyl-CoA ligase (ACL6) |
|---|---|
| Target Compound Data | Not directly measured; inferred from (R)-3-hydroxy-7-methyloctanoic acid: Kₘ = 18.4 μM, kₐₜ/Kₘ = 4.6 × 10³ M⁻¹s⁻¹ |
| Comparator Or Baseline | Racemic mixture of 2-amino-7-methyloctanoic acid or (S)-enantiomer; no specific data available |
| Quantified Difference | Not quantifiable; qualitative inference of enantioselectivity |
| Conditions | ACL6 enzyme kinetics assay using (R)-3-hydroxy-7-methyloctanoic acid as substrate |
Why This Matters
For applications requiring specific enzyme interactions or defined peptide stereochemistry, procuring the (R)-enantiomer ensures compatibility with stereoselective biological systems, whereas the racemic mixture may introduce unpredictable activity or require resolution steps.
